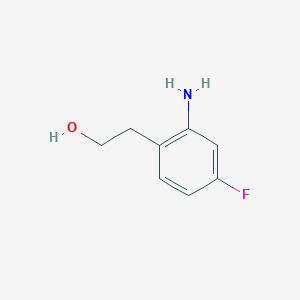
2-(2-Amino-4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce the nitro group (-NO2) at the para position, forming 4-fluoronitrophenol.
Reduction: The nitro group in 4-fluoronitrophenol is reduced to an amino group (-NH2), yielding 4-fluoroaniline.
Alkylation: The amino group in 4-fluoroaniline is then alkylated using ethylene oxide to introduce the ethan-1-ol moiety, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and sulfonates, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-amino-4-fluorophenyl)ethanone or 2-(2-amino-4-fluorophenyl)ethanal.
Reduction: Formation of 2-(2-amino-4-fluorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-4-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Amino-4-fluorophenyl)ethan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
2-(2-Amino-4-fluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(2-Amino-4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Amino-4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group (-OCH3) instead of fluorine.
2-(2-Amino-4-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
740753-85-9 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-amino-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,10H2 |
InChI Key |
OEXPITAQFJBDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















